
Gefitinib-d3
概要
説明
Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .
Synthesis Analysis
The synthesis of gefitinib started with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which underwent chlorination by phosphorus oxychloride to give a product. The produced 4-chloroquinazoline was reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol (i-ProOH) to give the final product . In another study, a nanocarrier for the anticancer drug gefitinib was synthesized using a microfluidic chip. Chitosan and alginate natural polymers were utilized for the synthesis of the nanocarrier .
Molecular Structure Analysis
The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches on a druggable proteome database . The analysis of the crystal structure of this dimer revealed a three-dimensional isostructurality with the already reported form .
Chemical Reactions Analysis
Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It blocks the proliferation of downstream signals that prevent cancer cells from proliferating by inhibiting tyrosine phosphorylation of the epidermal growth factor receptor .
Physical And Chemical Properties Analysis
Gefitinib is a well-tolerated treatment for advanced NSCLC. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable .
科学的研究の応用
Non-Small Cell Lung Cancer (NSCLC)
Gefitinib is effectively used in the targeted treatment of malignant conditions . It suppresses the signal transduction cascades leading to cell proliferation in the tumors and is now currently approved in several countries globally as second-line and third-line treatment for non-small cell lung cancer (NSCLC) . Gefitinib is a type of targeted cancer drug called a tyrosine kinase inhibitor (TKI) . For gefitinib to work, the cancer cells need to have receptors for a protein called epidermal growth factor (EGFR) .
Breast Cancer
Gefitinib has shown some activity in patients with heavily pretreated metastatic breast cancer . It is also being studied in the treatment of other types of cancer .
Prostate Cancer
Gefitinib (GEF) is an EGFR inhibitor used to treat patients with castration-resistant prostate cancer (CRPC) . Nevertheless, some clinical studies have reported that gefitinib does not result in prostate-specific antigen (PSA) or objectively measurable CRPC reactions .
Colon Cancer
Adding high-dose vitamin D3 to standard chemotherapy may benefit patients with metastatic colorectal cancer by delaying progression of the disease .
Cervical Cancer
The study suggests that gefitinib may be a promising therapeutic option for patients with advanced cervical cancer who have limited treatment alternatives .
Other Cancers
Gefitinib is also being studied in the treatment of other types of cancer .
Skin Cancer
Gefitinib is used in the prevention and treatment of acneiform rash in patients treated with EGFR inhibitor therapies . EGFR inhibitors are used in several types of cancer, including lung, colorectal, breast, pancreatic, and head and neck . Because of the role of EGFR in skin biology, they are associated with a variety of dermatologic reactions .
Pancreatic Cancer
Gefitinib has shown promise in the treatment of pancreatic cancer. In a study, it was found that gefitinib prevents the progression of pancreatic lesions to carcinoma in a conditional LSL-KrasG12D/+ transgenic mouse model .
Liver Cancer
In a study published in Nature, it was reported that the combination of two kinase inhibitors — lenvatinib and gefitinib — effectively limits tumor growth in mouse models of hepatocellular carcinoma (HCC) as well as in patients .
Esophageal Cancer
Findings from the phase III TRANS-COG clinical trial suggest that the EGFR inhibitor gefitinib may extend overall survival in patients with esophageal cancer whose tumors have extra copies of EGFR .
Bladder Cancer
Gefitinib has been used in combination with ionising radiation for the treatment of bladder cancer . It has also shown promise in FGFR3-driven bladder cancer when combined with HDAC targeted therapy .
Kidney Cancer
Gefitinib has shown promise in the treatment of renal cell carcinoma. In a study, it was found that gefitinib prevents the progression of pancreatic lesions to carcinoma in a conditional LSL-KrasG12D/+ transgenic mouse model .
Ovarian Cancer
Gefitinib has shown potential in the treatment of ovarian cancer. It has been reported that the combination of Dasatinib and Gefitinib was synergistic in OVCAR-3, SKOV-3, and IGROV-1 cells (high concentrations) . This combination was unable to induce apoptosis but suppressed cell migration, invasion, and the activation of EGFR, Erk, c-Src, and Akt compared to single treatments .
Thyroid Cancer
In the treatment of anaplastic thyroid cancer (ATC), several inhibitors of FGFR have been clinically tested. Among these, the FDA-approved EGFR inhibitor gefitinib promotes the differentiation of AML cell lines and primary patient-derived AML blasts in vitro .
Lymphoma
While specific information on the use of Gefitinib in lymphoma treatment is limited, it’s worth noting that Gefitinib is being studied in the treatment of other types of cancer .
Prostate Cancer
Gefitinib (GEF) is an EGFR inhibitor used to treat patients with castration-resistant prostate cancer (CRPC). However, some clinical studies have reported that gefitinib does not result in prostate-specific antigen (PSA) or objectively measurable CRPC reactions .
Safety And Hazards
将来の方向性
The discovery of the monoclonal antibody trastuzumab almost 25 years ago revolutionized treatment and drug development for HER2 + breast cancer. Here, Swain et al. review the current standard of care for HER2 + breast cancer, describe mechanisms of drug resistance and focus on next-generation platforms and therapies for the treatment of this disease .
特性
CAS番号 |
1173976-40-3 |
|---|---|
製品名 |
Gefitinib-d3 |
分子式 |
C22H24ClFN4O3 |
分子量 |
449.926 |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |
InChIキー |
XGALLCVXEZPNRQ-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
同義語 |
N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine; Iressa-d3; ZD 1839-d3; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
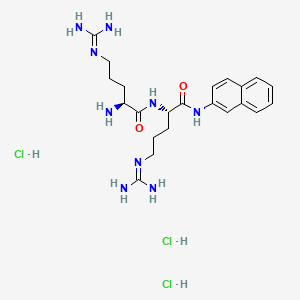
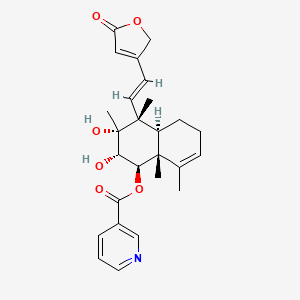
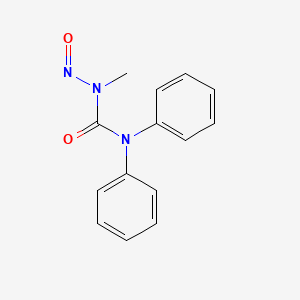
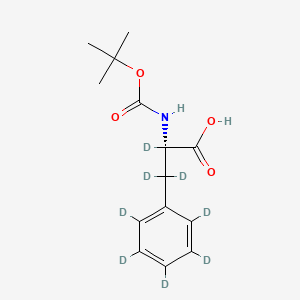
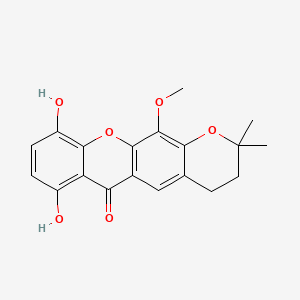
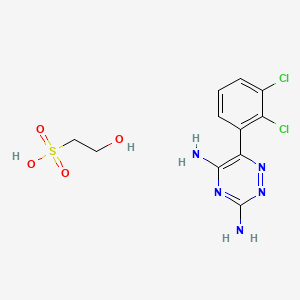
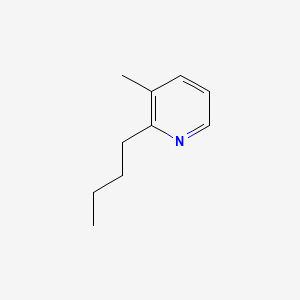
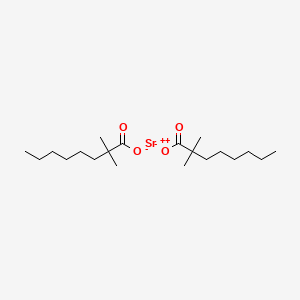
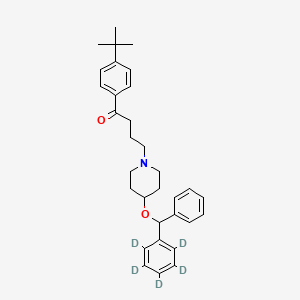
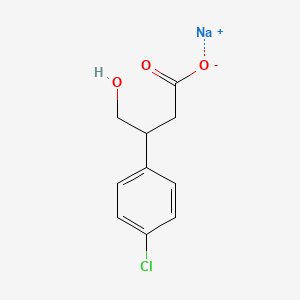
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)
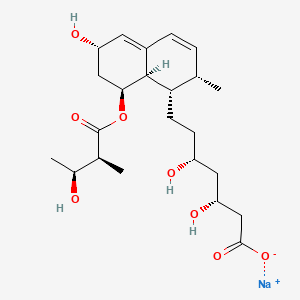
![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)